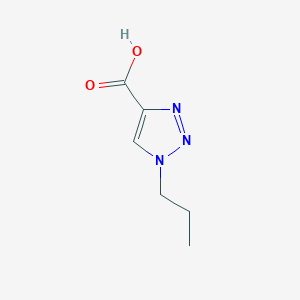

1-propyl-1H-1,2,3-triazole-4-carboxylic acid

Overview

Description

1-propyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the molecular formula C6H9N3O2 and a molecular weight of 155.16 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 1,2,3-triazoles, including this compound, can be achieved under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis

The molecular structure of this compound consists of a triazole ring attached to a carboxylic acid group . The InChI code for this compound is 1S/C6H9N3O2/c1-2-3-9-4-5(6(10)11)7-8-9/h4H,2-3H2,1H3,(H,10,11) .Chemical Reactions Analysis

The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, is a key process in the synthesis of 1,2,3-triazoles . This reaction is reliable, regioselective, and high-yielding, making it a cornerstone in the field of triazole synthesis .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular formula is C6H9N3O2, and it has a molecular weight of 155.16 .Scientific Research Applications

Medicinal Chemistry and Drug Development

Triazole derivatives, including those related to 1-propyl-1H-1,2,3-triazole-4-carboxylic acid, have been extensively studied for their potential in drug development. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties. Their structural versatility allows for the synthesis of new drugs targeting various diseases, highlighting the importance of triazole derivatives in the pharmaceutical industry (Ferreira et al., 2013).

Green Chemistry and Sustainable Synthesis

The synthesis of triazole derivatives, including eco-friendly methods for 1,2,3-triazoles, underscores the commitment to green chemistry principles. Advances in copper-catalyzed azide-alkyne cycloadditions (CuAAC) have led to the development of eco-friendly procedures for synthesizing triazoles. These methods offer several advantages, such as shorter reaction times, easier work-up, and higher yields, demonstrating the role of triazoles in promoting sustainability in chemical synthesis (de Souza et al., 2019).

Material Science

In material science, triazole derivatives have been recognized for their contribution to the development of corrosion inhibitors for metal surfaces. Specifically, 1,2,3-triazole derivatives have shown good efficiency as corrosion inhibitors in various acidic media. Their ability to form stable and environmentally friendly compounds makes them valuable in designing materials with improved durability and resistance to degradation (Hrimla et al., 2021).

Proton-Conducting Membranes

1,2,4-Triazole and its derivatives are promising materials for developing proton-conducting fuel cell membranes. These compounds enhance the basic characteristics of electrolyte membranes, including film-forming ability, thermal stability, and ionic conductivity. The unique properties of 1,2,4-triazoles make them suitable for creating heat-resistant, electrochemically stable, and mechanically strong proton-conducting membranes (Prozorova & Pozdnyakov, 2023).

Safety and Hazards

This compound is classified as a skin irritant (H315) and an eye irritant (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin or hair: removing all contaminated clothing and rinsing skin with water/shower (P302+P352) .

Future Directions

The 1,2,3-triazole moiety is of great importance in the fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds . It is often seen in experimental drug candidates and approved drugs . Therefore, the study and development of compounds like 1-propyl-1H-1,2,3-triazole-4-carboxylic acid have significant potential for future research and applications.

Mechanism of Action

- The primary target of 1-propyl-1H-1,2,3-triazole-4-carboxylic acid is not explicitly mentioned in the literature I found. However, we can infer that it interacts with specific receptors or enzymes due to its structural similarity to other bioactive molecules containing the 1,2,3-triazole moiety .

- As a pharmacophore, the triazole nucleus serves as both a hydrogen bond acceptor and donor at the active site of receptors, which suggests potential interactions with proteins or other biomolecules .

Target of Action

properties

IUPAC Name |

1-propyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-3-9-4-5(6(10)11)7-8-9/h4H,2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAMQMROPRVESK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(N=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

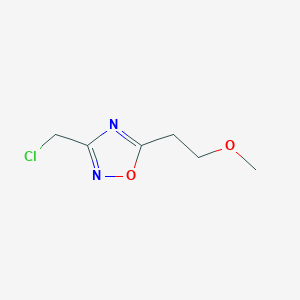

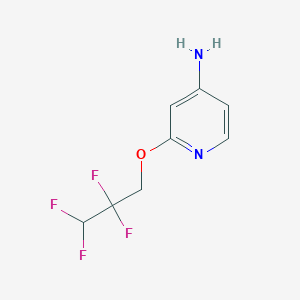

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Methoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1527298.png)

amine](/img/structure/B1527304.png)

![tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate](/img/structure/B1527312.png)